5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a phenyloxan moiety
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a serine protease that plays a crucial role in the blood coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound interacts with FXa in a manner that inhibits its activity . The X-ray crystal structure of the compound in complex with human FXa has revealed that the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of FXa by this compound affects the blood coagulation cascade . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in a decrease in the formation of fibrin, the main component of blood clots .
Pharmacokinetics
This suggests that the compound is well-absorbed and can effectively reach its target in the body .
Result of Action
The primary result of the action of this compound is the prevention of blood clot formation . By inhibiting FXa and thus preventing the formation of thrombin, the compound reduces the formation of fibrin and therefore the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.
Attachment of the Phenyloxan Moiety: The phenyloxan moiety is attached through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a phenyloxan derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in research to understand the interactions of sulfonamides with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide
- 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonyl chloride
Uniqueness
- Structural Differences : The presence of the sulfonamide group in 5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide distinguishes it from other similar compounds, which may have different functional groups such as carboxamides or sulfonyl chlorides.
- Chemical Properties : The sulfonamide group imparts unique chemical properties, such as increased solubility and specific reactivity towards nucleophiles.
Properties
IUPAC Name |
5-chloro-N-[(4-phenyloxan-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c17-14-6-7-15(22-14)23(19,20)18-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7,18H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZUMNHFWSWOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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